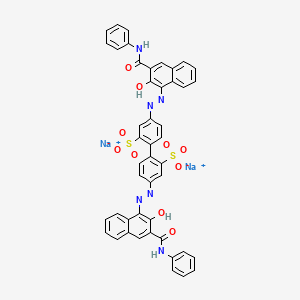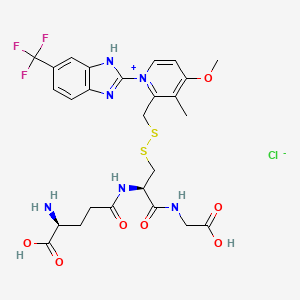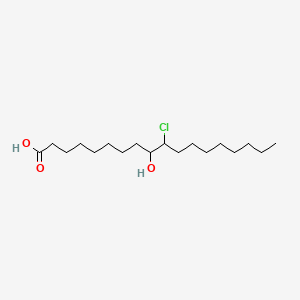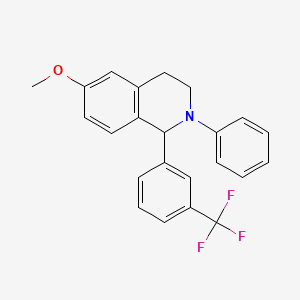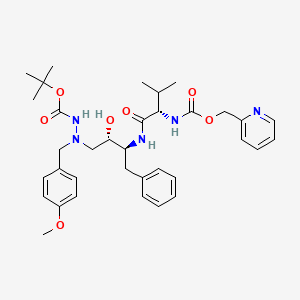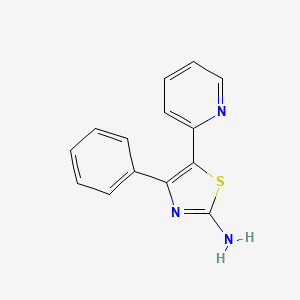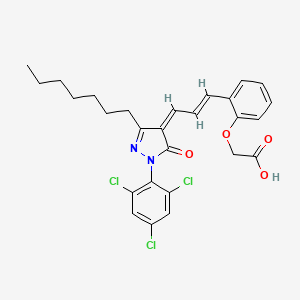
N-(1-(Dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(Dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester is a synthetic organic compound derived from anthranilic acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester typically involves the esterification of anthranilic acid followed by the introduction of the dimethylcarbamoyl group. One common method involves the reaction of anthranilic acid with ethanol in the presence of a strong acid catalyst to form the ethyl ester. Subsequently, the ethyl ester is reacted with dimethylcarbamoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
化学反応の分析
Types of Reactions
N-(1-(Dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
科学的研究の応用
N-(1-(Dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester has several scientific research applications:
作用機序
The mechanism of action of N-(1-(Dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, its interaction with cellular receptors may trigger signaling pathways that result in various biological responses .
類似化合物との比較
Similar Compounds
Methyl anthranilate: An ester of anthranilic acid used in perfumes and as a flavoring agent.
Ethyl anthranilate: Another ester of anthranilic acid with similar applications in the fragrance and flavor industry.
N,N-Dimethylanthranilic acid: A derivative of anthranilic acid with potential biological activities.
Uniqueness
N-(1-(Dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester is unique due to its specific structural features, including the presence of both the dimethylcarbamoyl group and the ethyl ester group. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
92374-59-9 |
|---|---|
分子式 |
C14H20N2O3 |
分子量 |
264.32 g/mol |
IUPAC名 |
ethyl 2-[[1-(dimethylamino)-1-oxopropan-2-yl]amino]benzoate |
InChI |
InChI=1S/C14H20N2O3/c1-5-19-14(18)11-8-6-7-9-12(11)15-10(2)13(17)16(3)4/h6-10,15H,5H2,1-4H3 |
InChIキー |
VXKUPQLRDOQMQP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=CC=C1NC(C)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








